molecular formula C13H12N4O3S B3037533 [2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone CAS No. 478247-68-6

[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone

Cat. No.: B3037533
CAS No.: 478247-68-6
M. Wt: 304.33 g/mol
InChI Key: WEMUQGJPZVPURD-UHFFFAOYSA-N
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Description

2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone is a complex organic compound that features a thiazole ring, an allylamino group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with allylamine under controlled conditions to introduce the allylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiazole ring is known to interact with various biological targets, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone apart is the combination of the allylamino group with the thiazole and nitrophenyl groups. This unique structure imparts specific chemical reactivity and biological activity that is not observed in simpler analogs .

Biological Activity

2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone, with a molecular formula of C13H12N4O3S and a molecular weight of 304.33 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H12N4O3S
  • Molecular Weight : 304.33 g/mol
  • Purity : Typically >90% .

The biological activity of 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone is attributed to several mechanisms:

  • Antimicrobial Activity : Initial studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. The thiazole ring structure is known to enhance the antimicrobial efficacy by disrupting bacterial cell wall synthesis.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to apoptosis in cancer cells. For instance, it may act as an inhibitor of topoisomerase II, which is crucial for DNA replication and repair .
  • Anticancer Properties : Research indicates that the compound may possess anticancer properties through the induction of cell cycle arrest and apoptosis in tumor cells. This is particularly relevant in the context of solid tumors where traditional therapies often face resistance .

Biological Activity Data

Biological ActivityDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines; inhibits topoisomerase II
Enzyme InhibitionInhibits specific metabolic enzymes contributing to cancer progression

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of similar thiazole derivatives, it was found that compounds with modifications at the nitrogen and sulfur positions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The structural similarity suggests that 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone could exhibit comparable or superior efficacy.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to its ability to induce apoptosis via mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

Properties

IUPAC Name

[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-2-7-15-13-16-12(14)11(21-13)10(18)8-3-5-9(6-4-8)17(19)20/h2-6H,1,7,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMUQGJPZVPURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160718
Record name [4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl](4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478247-68-6
Record name [4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl](4-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478247-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl](4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone
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[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone
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[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone
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[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone
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[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone
Reactant of Route 6
[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-nitrophenyl)methanone

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